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Compound of Interest

Compound Name: 3,5-Dibromo-4-nitropyridine

Cat. No.: B044452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 3,5-Dibromo-4-nitropyridine (CAS No. 121263-11-4). This

compound is a key building block in synthetic organic chemistry, particularly in the development

of novel pharmaceuticals and agrochemicals. Its unique structural features, comprising a

pyridine ring substituted with two bromine atoms and a nitro group, offer multiple reaction sites

for further chemical modifications. This document summarizes its known physical and chemical

characteristics, outlines a general synthetic approach, and explores its reactivity. Due to the

limited publicly available experimental data for this specific compound, some properties are

inferred from closely related molecules, and these are explicitly noted.

Core Chemical Properties
3,5-Dibromo-4-nitropyridine is a halogenated nitropyridine derivative. The electron-

withdrawing nature of the nitro group and the bromine atoms significantly influences the

reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Physical and Chemical Data
The available quantitative data for 3,5-Dibromo-4-nitropyridine is summarized in the table

below. It is important to note that experimental data for this specific compound is scarce, and
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some values are predicted or inferred from data for similar compounds.

Property Value Source

Molecular Formula C₅H₂Br₂N₂O₂ VSNCHEM[1]

Molecular Weight 281.89 g/mol VSNCHEM[1]

CAS Number 121263-11-4 VSNCHEM[1]

Boiling Point 241 °C at 760 mmHg Finetech Chem

Flash Point 99.5 °C Finetech Chem

Density 2.221 g/cm³ Finetech Chem

Appearance

Yellow to orange crystalline

powder (inferred from 3-

Bromo-4-nitropyridine)

Chem-Impex[2]

Melting Point
54-58 °C (for 3-Bromo-4-

nitropyridine)
Chem-Impex[2]

Synthesis and Reactivity
Synthetic Approach
A definitive, detailed experimental protocol for the synthesis of 3,5-Dibromo-4-nitropyridine is

not readily available in the public domain. However, a plausible synthetic route can be

conceptualized based on established pyridine chemistry. A common strategy would involve the

nitration of a 3,5-dibromopyridine precursor. The challenge lies in controlling the regioselectivity

of the nitration to favor the 4-position.

A generalized workflow for such a synthesis is depicted below.

A generalized workflow for the synthesis of 3,5-Dibromo-4-nitropyridine.

Reactivity
The chemical reactivity of 3,5-Dibromo-4-nitropyridine is dominated by the electron-deficient

nature of the pyridine ring. This makes it a versatile intermediate for nucleophilic aromatic

substitution (SNAr) reactions.
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Nucleophilic Substitution: The bromine atoms at the 3 and 5 positions, as well as the nitro

group at the 4-position, can act as leaving groups in SNAr reactions. The specific site of

substitution will depend on the nature of the nucleophile and the reaction conditions. The

high electrophilicity of the carbon atoms at positions 2, 4, and 6 makes them susceptible to

nucleophilic attack. The presence of strong electron-withdrawing groups activates the ring for

such substitutions.

Spectroscopic Properties (Predicted)
Direct experimental spectroscopic data for 3,5-Dibromo-4-nitropyridine is not widely

published. The following are predicted characteristics based on the analysis of structurally

similar compounds.

1H NMR
Due to the symmetrical nature of the molecule, the two protons at the 2 and 6 positions are

chemically equivalent. This would result in a single signal in the 1H NMR spectrum. The strong

electron-withdrawing effects of the two bromine atoms and the nitro group are expected to

significantly deshield these protons, leading to a downfield chemical shift, likely in the aromatic

region.

13C NMR
The 13C NMR spectrum is expected to show three distinct signals for the carbon atoms of the

pyridine ring:

C2/C6: These equivalent carbons would appear as a single resonance.

C3/C5: These equivalent carbons, bonded to bromine, would have a characteristic chemical

shift.

C4: The carbon atom attached to the nitro group would be significantly deshielded and

appear at the lowest field.

IR Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
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C-H stretching of the pyridine ring.

C=N and C=C stretching vibrations of the aromatic ring.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically

appearing in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Br stretching vibrations.

Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of

the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule

containing two bromine atoms.

Applications in Drug Discovery and Medicinal
Chemistry
Nitro-containing heterocycles are valuable precursors in the synthesis of a wide range of

biologically active molecules.[3][4] 3,5-Dibromo-4-nitropyridine serves as a versatile scaffold

for the generation of compound libraries for screening in drug discovery programs. The reactive

sites on the molecule allow for the systematic introduction of various functional groups to

explore structure-activity relationships (SAR).

Hypothetical Signaling Pathway Involvement
While no specific signaling pathway has been directly attributed to 3,5-Dibromo-4-
nitropyridine, its derivatives could potentially modulate various cellular signaling cascades.

For instance, many kinase inhibitors feature a substituted pyridine core. The diagram below

illustrates a hypothetical scenario where a derivative of 3,5-Dibromo-4-nitropyridine could act

as an inhibitor in a generic kinase signaling pathway.

Hypothetical inhibition of a kinase signaling pathway by a derivative.

Safety and Handling
A specific Safety Data Sheet (SDS) for 3,5-Dibromo-4-nitropyridine is not readily available.

However, based on the data for structurally similar compounds such as other brominated and
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nitrated pyridines, the following precautions are advised:

Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if

inhaled. May cause skin, eye, and respiratory irritation.

Precautionary Measures:

Handle in a well-ventilated area, preferably in a fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Safety Data Sheet provided by the

supplier upon acquisition of the compound.

Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 3,5-Dibromo-4-
nitropyridine are not currently published in peer-reviewed literature. Researchers should

adapt general procedures for nitration of halogenated pyridines and use standard analytical

techniques for characterization.

General Procedure for Nitration of a Halogenated
Pyridine (Illustrative)
Disclaimer: This is an illustrative protocol and has not been optimized for 3,5-Dibromo-4-
nitropyridine. All work should be performed by trained chemists in a suitable laboratory

setting.

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
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Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while

maintaining the temperature below 10 °C.

Substrate Addition: Dissolve 3,5-dibromopyridine in a minimal amount of concentrated

sulfuric acid and add this solution dropwise to the nitrating mixture, keeping the temperature

below 10 °C.

Reaction: Allow the reaction mixture to stir at a controlled temperature (this will require

optimization) for a specified time, monitoring the reaction progress by TLC or GC-MS.

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable

base (e.g., sodium hydroxide solution) until a precipitate forms.

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Purification: Purify the crude product by recrystallization from a suitable solvent or by column

chromatography on silica gel.

General Workflow for Compound Characterization
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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